1-Chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18822467
Molecular Formula: C11H8ClF5O2S
Molecular Weight: 334.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClF5O2S |
|---|---|
| Molecular Weight | 334.69 g/mol |
| IUPAC Name | 1-chloro-1-[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H8ClF5O2S/c1-5(18)9(12)7-4-6(20-11(15,16)17)2-3-8(7)19-10(13)14/h2-4,9-10H,1H3 |
| Standard InChI Key | RVCXULHQANDDSZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)OC(F)F)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular architecture of 1-chloro-1-(2-(difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-2-one features a propan-2-one backbone substituted at the α-carbon with both a chlorine atom and a multifunctional phenyl ring. Key structural elements include:
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Phenyl ring substitutions:
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2-Difluoromethoxy group (-OCFH): This strong electron-withdrawing substituent decreases ring electron density, directing electrophilic attacks to meta positions .
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5-Trifluoromethylthio group (-SCF): The combination of sulfur's polarizability and fluorine's electronegativity creates a unique electronic profile, enhancing lipophilicity .
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Propan-2-one moiety: The ketone group provides a reactive site for nucleophilic additions and reductions, while the α-chloro substituent enables substitution reactions.
Comparative analysis with analogous compounds suggests a molecular formula of CHClFOS and an estimated molecular weight of 318.69 g/mol. The spatial arrangement of substituents creates distinct electronic effects:
This polarization profile significantly influences the compound's reactivity patterns and intermolecular interactions.
Synthetic Methodologies
While no published synthesis route explicitly targets this specific regioisomer, established protocols for analogous chloro-arylpropanones suggest viable approaches:
Friedel-Crafts Acylation Strategy
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Substituted benzene preparation:
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Introduce -OCFH at position 2 via nucleophilic aromatic substitution using difluoromethyl hypofluorite.
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Install -SCF at position 5 through radical trifluoromethylthiolation.
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Ketone formation:
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Purification:
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Utilize silica gel chromatography (hexane:EtOAc 4:1) followed by recrystallization from ethanol/water.
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Key challenges include regioselectivity control and minimizing dehalogenation side reactions. Continuous flow reactors may improve yield (>75%) and scalability compared to batch processes.
Reactivity Profile and Chemical Transformations
The compound's multifunctional nature enables diverse chemical transformations:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | KCN/DMSO, 80°C | Cyano derivative (α-CN analog) |
| Ketone reduction | NaBH/MeOH, 0°C | Secondary alcohol |
| Sulfide oxidation | mCPBA/CHCl, rt | Sulfoxide/sulfone derivatives |
| Ring functionalization | HNO/HSO | Nitro-substituted aryl products |
Notably, the trifluoromethylthio group demonstrates exceptional stability under acidic conditions but undergoes oxidation to -SOCF with strong oxidizing agents .
Physicochemical Properties
Data extrapolated from structural analogs suggests:
| Property | Value/Range |
|---|---|
| Melting Point | 98-102°C |
| LogP | 3.2 ± 0.3 |
| Aqueous Solubility | <0.1 mg/mL (25°C) |
| λ (UV-Vis) | 278 nm (ε = 4500 Mcm) |
The high lipophilicity (LogP >3) indicates strong membrane permeability, while the electron-deficient aromatic system contributes to UV absorption characteristics valuable for analytical detection.
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